molecular formula C19H18N2O5S3 B2438820 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896277-81-9

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2438820
CAS RN: 896277-81-9
M. Wt: 450.54
InChI Key: BDUAQYDLWXGKFT-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S3 and its molecular weight is 450.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds related to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide demonstrate potential in cardiac electrophysiological applications. N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure, have shown potency in vitro comparable to sematilide, a selective class III agent. These compounds are being investigated for their effects on arrhythmias and cardiac electrophysiology (Morgan et al., 1990).

Antifungal Activity

The thiazolyl benzamide derivatives, which share a similar core structure with the compound , have been evaluated for their antifungal activity. Some of these compounds, synthesized through base-catalyzed cyclization, displayed low to moderate antifungal activity, suggesting potential for antimicrobial research (Saeed et al., 2008).

Synthesis and Molecular Structure

The synthesis of various benzothiazolylidene benzamides, including those structurally related to the specified compound, has been explored. Studies have focused on their chemical synthesis, characterization, and molecular structure analysis, contributing to a deeper understanding of their chemical properties and potential applications in various fields, including materials science and organic chemistry (Köysal et al., 2015).

Potential in Cancer Research

Similar benzamide derivatives have shown promise in cancer research, particularly as pro-apoptotic agents. For example, indapamide derivatives, which share structural similarities, demonstrated notable proapoptotic activity against melanoma cell lines, indicating potential avenues for the development of new anticancer treatments (Yılmaz et al., 2015).

Synthesis Methods

The synthesis of related thiazol-2-ylidene substituted benzamides has been improved using methods such as microwave-promoted synthesis. These advances in synthesis techniques contribute to more efficient and cleaner production of these compounds, potentially increasing their viability for various research and industrial applications (Saeed, 2009).

properties

IUPAC Name

2-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-4-11-21-15-10-9-13(28(2,23)24)12-16(15)27-19(21)20-18(22)14-7-5-6-8-17(14)29(3,25)26/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUAQYDLWXGKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.